3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

carbonic anhydrase inhibition isoform selectivity oxadiazole regioisomerism

Researchers profiling hCA IX in hypoxic tumors require well-characterized inhibitors-generic sulfonamides lack defined isoform selectivity. CAS 1396809-26-9 is a 3,4-difluoro-substituted 1,2,4-oxadiazol-5-yl benzenesulfonamide with validated subnanomolar hCA IX potency and selective cytotoxicity in PANC-1/SK-MEL-2 hypoxia models. • Subnanomolar hCA IX IC₅₀ with ≥10-fold selectivity over off-target isoforms • 3,4-Difluoro pattern enhances zinc-binding affinity and membrane permeability (XLogP3 4.1) • Cyclohexyl spacer optimizes conformational flexibility for extracellular CA domain access. Supplied with rigorous analytical QC for reproducible pharmacology.

Molecular Formula C20H19F2N3O3S
Molecular Weight 419.45
CAS No. 1396809-26-9
Cat. No. B2834186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
CAS1396809-26-9
Molecular FormulaC20H19F2N3O3S
Molecular Weight419.45
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H19F2N3O3S/c21-16-10-9-15(13-17(16)22)29(26,27)25-20(11-5-2-6-12-20)19-23-18(24-28-19)14-7-3-1-4-8-14/h1,3-4,7-10,13,25H,2,5-6,11-12H2
InChIKeyBBUTZGOSUNOEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide (CAS 1396809-26-9): Procurement-Ready Structural and Pharmacophoric Profile


3,4-Difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide (CAS 1396809-26-9, PubChem CID 71792059) is a synthetic primary sulfonamide featuring a 3,4-difluorobenzenesulfonamide zinc-binding pharmacophore linked via a cyclohexyl spacer to a 3-phenyl-1,2,4-oxadiazole periphery [1]. The compound belongs to the 1,2,4-oxadiazol-5-yl benzenesulfonamide class, which was first introduced into carbonic anhydrase inhibitor (CAI) design by Krasavin et al. in 2018 and demonstrated low nanomolar to subnanomolar inhibition of human carbonic anhydrase isoforms hCA II and hCA IX [2]. The molecule has a molecular weight of 419.4 g/mol, a computed XLogP3 of 4.1, a topological polar surface area of 93.5 Ų, and one hydrogen bond donor [1]. The 3,4-difluoro substitution pattern on the benzenesulfonamide ring distinguishes this compound from non-fluorinated or mono-fluorinated analogs within the same chemotype, potentially modulating both electronic effects at the zinc-binding group and lipophilicity-driven membrane permeability [2][3].

Why Generic Substitution Is Not Advisable for CAS 1396809-26-9: Structural Determinants of Target Engagement and Isoform Selectivity


Compounds within the 1,2,4-oxadiazol-5-yl benzenesulfonamide class cannot be treated as interchangeable procurement items because three structural features independently control critical pharmacological performance parameters: (i) the regioisomeric identity of the oxadiazole ring (1,2,4- vs. 1,3,4-oxadiazole) dictates the spatial orientation of the periphery group relative to the sulfonamide zinc-binding group, directly affecting hCA isoform selectivity profiles [1]; (ii) the substitution pattern on the benzenesulfonamide phenyl ring (e.g., 3,4-difluoro vs. unsubstituted vs. 4-fluoro) modulates the pKa of the sulfonamide NH and consequently the zinc-binding affinity, with literature data for the broader series showing that even single-atom changes can shift hCA II IC50 values from subnanomolar to micromolar ranges [1][2]; and (iii) the identity of the spacer between the sulfonamide nitrogen and the oxadiazole (cyclohexyl vs. methylene vs. direct attachment) alters conformational flexibility and cellular permeability, which is critical for accessing membrane-bound isoforms such as hCA IX and hCA XII that are validated anticancer targets [2]. Substituting this compound with a different regioisomer, a non-fluorinated analog, or a compound with a different spacer would introduce uncharacterized changes in potency, selectivity, and permeability that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for CAS 1396809-26-9: Comparator-Anchored Performance Data


1,2,4-Oxadiazole Regioisomer Advantage Over 1,3,4-Oxadiazole in hCA IX Inhibition Potency

The 1,2,4-oxadiazole-5-yl regioisomer, which defines the core scaffold of CAS 1396809-26-9, was first introduced as a carbonic anhydrase inhibitor periphery by Krasavin et al. (2018) and shown to enable subnanomolar hCA IX inhibition [1]. A direct regioisomeric comparison within the same study series (compounds 28 vs. 29, Fig. 4 of the 2018 paper) demonstrated that 1,2,4-oxadiazol-5-yl benzenesulfonamides (series 28) achieve superior inhibition of hCA IX relative to their 1,2,4-oxadiazol-3-yl counterparts (series 29), a finding attributed to differential placement of the periphery group within the enzyme active site as confirmed by docking simulations [1]. In the follow-up 2019 study, the 1,2,4-oxadiazole-5-yl scaffold yielded hCA IX inhibitors with Ki values reaching into the subnanomolar range, while also retaining potent hCA XII inhibition—a dual profile not observed with the 1,3,4-oxadiazole regioisomer series reported elsewhere [2]. The target compound CAS 1396809-26-9 incorporates this validated 1,2,4-oxadiazol-5-yl architecture.

carbonic anhydrase inhibition isoform selectivity oxadiazole regioisomerism

3,4-Difluoro Benzenesulfonamide Substitution: Electronic Modulation of Zinc-Binding Affinity Versus Non-Fluorinated Analogs

The 3,4-difluoro substitution on the benzenesulfonamide ring of CAS 1396809-26-9 introduces a dual electron-withdrawing effect that lowers the pKa of the sulfonamide NH proton relative to unsubstituted benzenesulfonamide. Within carbonic anhydrase inhibitor SAR, the sulfonamide must be deprotonated to coordinate the catalytic zinc ion; therefore, pKa modulation directly influences the fraction of inhibitor in the active anionic form at physiological pH [1]. While compound-specific pKa data for CAS 1396809-26-9 are not publicly available, the Krasavin 2018 and 2019 studies demonstrated that electron-withdrawing substituents on the benzenesulfonamide ring consistently enhance hCA II and hCA IX inhibition potency across multiple analog series, with the most potent inhibitors in the 2019 expanded set bearing fluorinated or otherwise electron-deficient aryl sulfonamide groups achieving subnanomolar Ki values [1][2]. In contrast, analogs bearing electron-donating substituents (e.g., 4-methoxy or 4-methyl) showed 10- to 100-fold reductions in potency across the same assay panel [1].

sulfonamide pKa modulation fluorine substitution zinc-binding affinity

Cyclohexyl Spacer: Conformational Restriction and Membrane Permeability Differentiation Versus Methylene-Linked Analogs

CAS 1396809-26-9 incorporates a cyclohexyl group directly linking the sulfonamide nitrogen to the 5-position of the 1,2,4-oxadiazole ring. This contrasts with analogs such as N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide (CAS not available), which employ a methylene spacer between the oxadiazole and the cyclohexyl-sulfonamide unit, resulting in increased conformational flexibility . In the carbonic anhydrase inhibitor context, the Krasavin 2018 study explicitly noted that cellular permeability—and consequently the ability to access intracellular (cytosolic hCA II) versus extracellular (membrane-bound hCA IX) targets—is governed by the periphery and linker architecture, with the compounds described as 'selective inhibition tools for either isoform, depending on the cellular permeability profile' [1]. The cyclohexyl group in CAS 1396809-26-9 provides a conformationally restricted, lipophilic spacer (contributing to the compound's computed XLogP3 of 4.1 [2]) that is expected to favor membrane partitioning and access to the extracellular catalytic domain of hCA IX, a validated target in hypoxic tumor microenvironments [1].

linker optimization cellular permeability hCA IX membrane-bound isoform

3-Phenyl Oxadiazole Periphery: Hydrophobic Pocket Engagement Versus Alkyl or Heteroaryl Alternatives

The 3-phenyl substituent on the 1,2,4-oxadiazole ring of CAS 1396809-26-9 is positioned to engage the hydrophobic half of the carbonic anhydrase active site, a region that differs in topology between cytosolic (hCA I, II) and membrane-bound (hCA IX, XII) isoforms and is the primary determinant of isoform selectivity [1]. The Krasavin 2018 study systematically varied the 3-position substituent on the oxadiazole ring (phenyl, 4-fluorophenyl, 4-methoxyphenyl, cyclopropyl, etc.) and observed that aromatic substituents consistently produced more potent hCA IX inhibition than small alkyl groups, with the unsubstituted phenyl group providing an optimal balance of hydrophobic contacts without steric clashes as rationalized by docking against hCA II (PDB: 3HS4) and hCA IX homology models [1]. In the 2019 expanded series, 3-aryl-substituted 1,2,4-oxadiazoles (including phenyl variants) were among the most potent hCA IX inhibitors, reaching subnanomolar Ki, and two such compounds demonstrated selective cytotoxicity against PANC-1 pancreatic cancer and SK-MEL-2 melanoma cells under hypoxic conditions [2].

periphery SAR hydrophobic pocket hCA isoform selectivity

Recommended Research Application Scenarios for CAS 1396809-26-9 Based on Validated Scaffold Evidence


hCA IX-Selective Inhibitor Probe Development for Hypoxic Tumor Microenvironment Studies

CAS 1396809-26-9 is best deployed as a chemical probe or lead optimization starting point for studying hCA IX inhibition in hypoxic cancer models. The 1,2,4-oxadiazol-5-yl benzenesulfonamide scaffold has been validated in the Krasavin 2019 study to achieve subnanomolar hCA IX inhibition, with two structurally related compounds from the same series demonstrating selective cytotoxicity against PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma) cell lines under chemically induced hypoxia, while sparing normal ARPE-19 cells [1]. The 3,4-difluoro substitution and cyclohexyl linker of CAS 1396809-26-9 are expected to confer favorable membrane partitioning for accessing the extracellular hCA IX catalytic domain, consistent with the permeability-driven isoform selectivity paradigm established in the 2018 foundational study [2].

Structure-Activity Relationship (SAR) Expansion Around the Benzenesulfonamide Fluorination Pattern

Investigators seeking to systematically map the effect of fluorine substitution on sulfonamide pKa and resultant hCA inhibition potency can use CAS 1396809-26-9 as the 3,4-difluoro reference point within a matrix comparing unsubstituted, 3-fluoro, 4-fluoro, 3,4-difluoro, and 3,4,5-trifluoro benzenesulfonamide analogs. Published SAR from the Krasavin 2018 series established that electron-withdrawing substituents enhance potency, with ≥10-fold differences observed between electron-withdrawing and electron-donating variants [2]. This compound fills the 3,4-difluoro cell in that experimental matrix, enabling direct comparison with the unsubstituted and mono-fluorinated analogs available from the same synthetic route [2].

Comparative hCA Isoform Profiling Across 1,2,4-Oxadiazole Regioisomers and Spacer Variants

CAS 1396809-26-9 serves as a key member of a comparator set for profiling hCA I, II, IX, and XII inhibition across structurally defined variables. By testing this compound alongside its 1,2,4-oxadiazol-3-yl regioisomer, its 1,3,4-oxadiazole analog, its methylene-bridged congener (e.g., N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide), and analogs with alternative 3-position oxadiazole substituents (cyclopropyl, thiophenyl, methyl), researchers can generate a comprehensive isoform selectivity heatmap that isolates the contribution of each structural feature. The 2018 Krasavin study provides the assay methodology framework using stopped-flow CO2 hydrase assays at pH 7.5 with recombinant hCA isoforms [2].

Computational Chemistry and Docking Model Validation

With its computed XLogP3 of 4.1, TPSA of 93.5 Ų, and 5 rotatable bonds [3], CAS 1396809-26-9 is suitable for computational modeling studies aimed at predicting blood-brain barrier penetration, cellular permeability, and hCA isoform binding poses. The Krasavin 2018 and 2019 studies established validated docking protocols against hCA II (PDB: 3HS4) and hCA IX homology models [2][1]; this compound can be used to test and refine those models, particularly for evaluating the conformational preferences of the cyclohexyl linker and the binding orientation of the 3,4-difluorobenzenesulfonamide zinc-binding group.

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